2,2,2-trifluoro-N-(2-oxo-4-phenyl-1H-quinazolin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-N-(2-oxo-4-phenyl-1H-quinazolin-6-yl)acetamide is a compound that features a trifluoromethyl group and a quinazolinone moiety. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of compounds, often enhancing their stability and bioactivity . The quinazolinone structure is a common scaffold in medicinal chemistry, known for its diverse pharmacological activities .
Preparation Methods
The synthesis of 2,2,2-trifluoro-N-(2-oxo-4-phenyl-1H-quinazolin-6-yl)acetamide typically involves the reaction of 2-oxo-4-phenylquinazoline with trifluoroacetic anhydride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
2,2,2-Trifluoro-N-(2-oxo-4-phenyl-1H-quinazolin-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazolinone moiety to dihydroquinazoline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions include N-oxides, dihydroquinazolines, and substituted quinazolines .
Scientific Research Applications
2,2,2-Trifluoro-N-(2-oxo-4-phenyl-1H-quinazolin-6-yl)acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-(2-oxo-4-phenyl-1H-quinazolin-6-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets by increasing its lipophilicity and metabolic stability . The quinazolinone moiety interacts with active sites of enzymes, inhibiting their activity and disrupting cellular processes .
Comparison with Similar Compounds
Similar compounds to 2,2,2-trifluoro-N-(2-oxo-4-phenyl-1H-quinazolin-6-yl)acetamide include:
2,2,2-Trifluoro-N-methylacetamide: This compound also contains a trifluoromethyl group but lacks the quinazolinone structure, making it less complex and with different biological activities.
2,2,2-Trifluoro-N-(2-oxo-4-methyl-1H-quinazolin-6-yl)acetamide: This compound has a similar structure but with a methyl group instead of a phenyl group, which can alter its pharmacological properties.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the quinazolinone moiety, providing a balance of stability, reactivity, and biological activity that is advantageous in various applications .
Properties
IUPAC Name |
2,2,2-trifluoro-N-(2-oxo-4-phenyl-1H-quinazolin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N3O2/c17-16(18,19)14(23)20-10-6-7-12-11(8-10)13(22-15(24)21-12)9-4-2-1-3-5-9/h1-8H,(H,20,23)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLXEGGKPIVCQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)NC3=C2C=C(C=C3)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.